

# comparative docking studies of 1H-Indazol-3-ol analogs in kinase active sites

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## Compound of Interest

Compound Name: *1H-Indazol-3-ol*

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## A Comparative Docking Analysis of 1H-Indazole Analogs in Kinase Active Sites

The 1H-indazole scaffold is a cornerstone in the design of potent kinase inhibitors, demonstrating significant therapeutic potential in oncology and inflammatory diseases. This guide provides a comparative analysis of 1H-indazole analogs, focusing on their interactions within the active sites of key kinases implicated in various cellular signaling pathways. Through an examination of experimental data and computational docking studies, we aim to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of this important class of inhibitors.

## Comparative Inhibitory Activity of 1H-Indazole Analogs

The following tables summarize the in vitro inhibitory activity of various 1H-indazole analogs against Apoptosis Signal-regulating Kinase 1 (ASK1), Pim Kinases, and Fibroblast Growth Factor Receptor 1 (FGFR1). This data, compiled from multiple studies, highlights the impact of substitutions on the indazole core on inhibitor potency.

Table 1: Inhibitory Activity of 1H-Indazole Analogs against ASK1 Kinase

Compound	Modification	ASK1 Kinase IC <sub>50</sub> (nM)	Cellular Activity (AP1-HEK293 Cell IC <sub>50</sub> , nM)
Lead Compound	Initial hit from screening	150	850
Analog A	Substitution at R1 with cyclopropyl	85	420
Analog B (15)	Optimized R1 and R2 substituents	12	65

Data compiled from studies on novel ASK1 inhibitors with a 1H-indazole scaffold.[\[1\]](#)

Table 2: Inhibitory Activity of 3-(pyrazin-2-yl)-1H-indazole Analogs against Pim Kinases

Compound	Modification	Pim-1 IC <sub>50</sub> (nM)	Pim-2 IC <sub>50</sub> (nM)	Pim-3 IC <sub>50</sub> (nM)
Hit 2	Initial 3-(pyrazin-2-yl)-1H-indazole hit	2,500	>10,000	1,500
Analog 130	Optimized substituents	1	4	1

Data from the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit.[\[1\]](#)[\[2\]](#)

Table 3: Inhibitory Activity of 6-aryl-1H-indazol-3-amine Derivatives against FGFR1

Compound	R Group on Aryl Moiety	FGFR1 IC <sub>50</sub> (nM)	Cellular Activity (MCF-7, IC <sub>50</sub> μM)
7n	3-methoxyphenyl	15.0	0.642
7r	Optimized aryl substituent	2.9	0.0405

Data from the design of novel FGFR1 inhibitors based on an indazole scaffold.<sup>[3]</sup>

## Structure-Activity Relationship (SAR) and Binding Modes

Computational docking studies have revealed key insights into the binding of 1H-indazole analogs within the ATP-binding pocket of various kinases. The indazole core typically serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.<sup>[4]</sup>

- ASK1: The 1H-indazole scaffold of inhibitors binds to the hinge region of ASK1. Modifications at various positions on the indazole ring have been systematically explored to optimize potency.<sup>[1]</sup> The inhibition of ASK1, a key component of the MAPK signaling cascade, is a potential therapeutic strategy for inflammatory diseases.<sup>[1]</sup>
- Pim Kinases: The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for developing pan-Pim inhibitors.<sup>[1]</sup> Molecular docking has shown that the unique hinge region of Pim kinases, which contains a proline residue (Pro123), influences inhibitor binding.<sup>[5]</sup>
- FGFR1: 6-aryl-1H-indazol-3-amine derivatives have shown promise as FGFR1 inhibitors.<sup>[1]</sup> Docking models have been instrumental in optimizing the indazole-containing pharmacophore to enhance inhibitory activity against FGFR1-3.<sup>[6][7]</sup> The crystal structure of an indazole derivative bound to FGFR1 has provided a basis for further inhibitor design.<sup>[3]</sup>

# Experimental Protocols

## Molecular Docking Protocol (General)

This protocol outlines a typical workflow for performing molecular docking studies of 1H-indazole analogs with kinase targets using software like AutoDock.[8][9]

- Protein Preparation:

- Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
- Remove water molecules, ions, and any co-crystallized ligands.
- Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).
- Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

- Ligand Preparation:

- Generate the 3D structure of the 1H-indazole analog using a chemical drawing tool like ChemDraw and convert it to a 3D format.
- Assign rotatable bonds and save the ligand in the PDBQT format.

- Grid Generation:

- Define the binding site on the protein, typically centered on the ATP-binding pocket.
- Generate a grid box that encompasses the defined active site.

- Docking Simulation:

- Run the docking algorithm to predict the binding poses of the ligand within the protein's active site.
- The software will calculate the binding energy or docking score for each pose.

- Analysis of Results:

- Analyze the top-ranked docking poses to identify the most favorable binding mode.
- Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, to understand the binding mechanism.
- Correlate docking scores with experimental data (e.g., IC<sub>50</sub> values) to validate the docking protocol.[8]

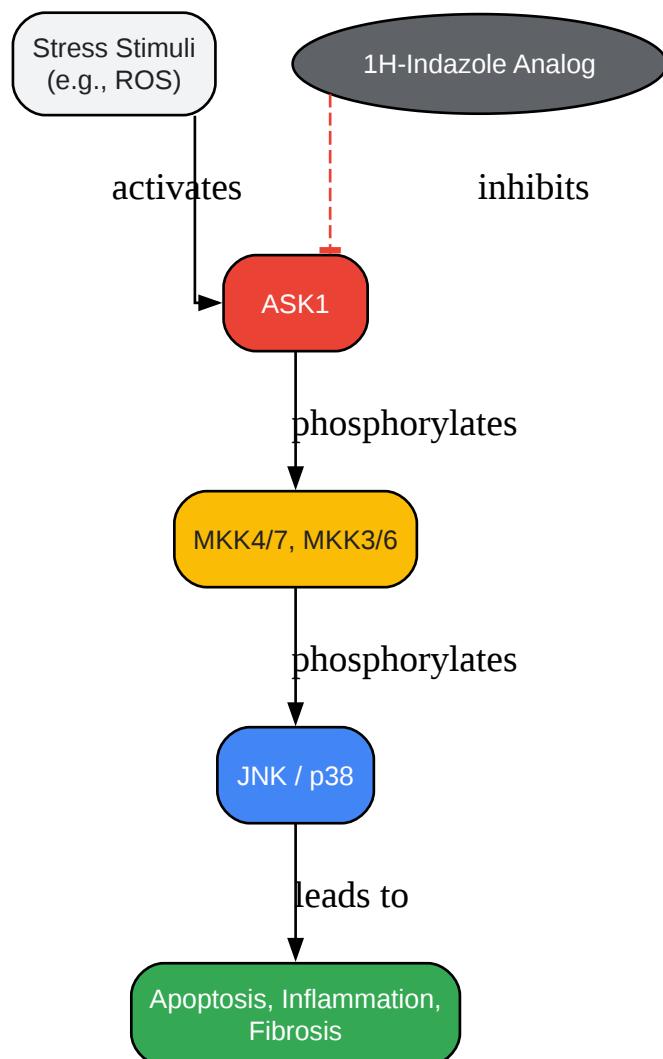
## In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

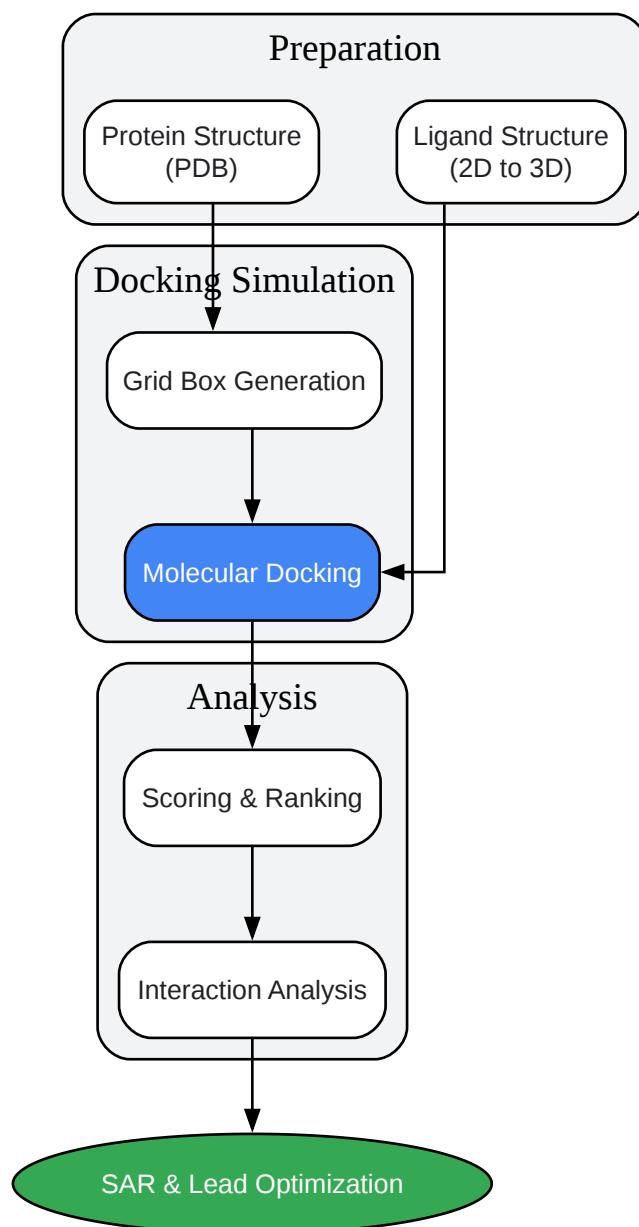
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against kinases.[1]

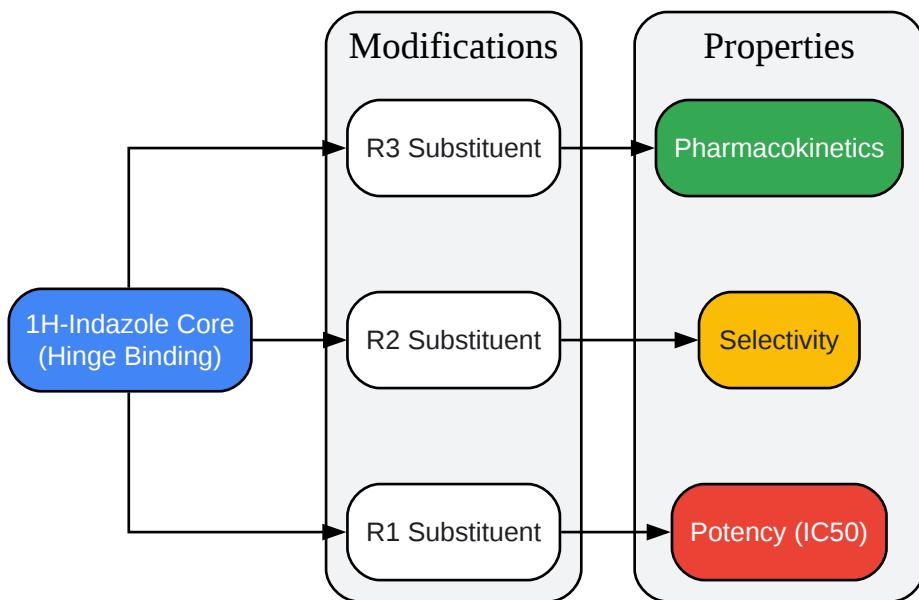
- Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and various concentrations of the 1H-indazole inhibitor.[1]
- Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[1]
- Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]
- ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.[1]
- Signal Detection: Measure the luminescence of the samples. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO). Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Visualizing Pathways and Processes

To better understand the context of these comparative studies, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical framework for structure-activity relationship analysis.







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